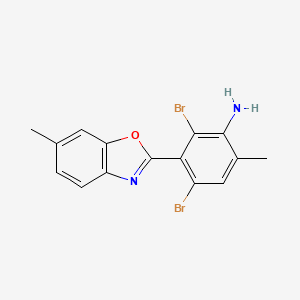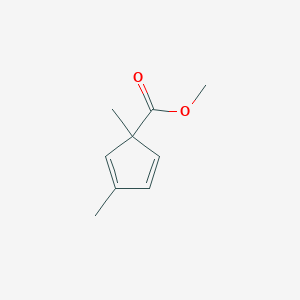
Bariumpropionat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dipropionate, also known as barium dipropanoate, is a chemical compound with the molecular formula C₆H₁₀BaO₄. It is a salt formed from barium and propionic acid. Barium dipropionate is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium dipropionate can be synthesized through the reaction of barium hydroxide with propionic acid. The reaction typically occurs in an aqueous solution, where barium hydroxide reacts with propionic acid to form barium dipropionate and water:
Ba(OH)2+2CH3CH2COOH→Ba(CH3CH2COO)2+2H2O
Industrial Production Methods
In industrial settings, barium dipropionate is produced by mixing barium hydroxide with propionic acid in large reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion of the reactants to the desired product. The resulting solution is then filtered to remove any impurities and evaporated to obtain solid barium dipropionate.
Chemical Reactions Analysis
Types of Reactions
Barium dipropionate undergoes various chemical reactions, including:
Oxidation: Barium dipropionate can be oxidized to form barium carbonate and carbon dioxide.
Reduction: It can be reduced to form barium metal and propionic acid.
Substitution: Barium dipropionate can undergo substitution reactions with other acids to form different barium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used in substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and carbon dioxide.
Reduction: Barium metal and propionic acid.
Substitution: Different barium salts depending on the acid used.
Scientific Research Applications
Barium dipropionate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Barium dipropionate is used in biological studies to understand the effects of barium compounds on living organisms.
Medicine: It is used in the development of certain pharmaceuticals and diagnostic agents.
Industry: Barium dipropionate is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of barium dipropionate involves its interaction with various molecular targets and pathways. In biological systems, barium ions can interfere with cellular processes by blocking potassium channels, leading to altered cellular function. In chemical reactions, barium dipropionate acts as a source of barium ions, which can participate in various reactions depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
Barium acetate: Similar to barium dipropionate but formed from acetic acid.
Barium butyrate: Formed from butyric acid,
Properties
Molecular Formula |
C6H10BaO4 |
|---|---|
Molecular Weight |
283.47 g/mol |
IUPAC Name |
barium(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI Key |
OWLGVZDNMSNYSA-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


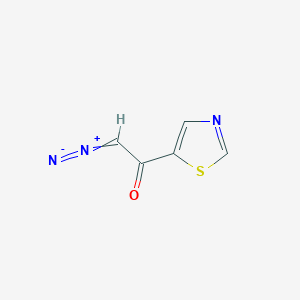
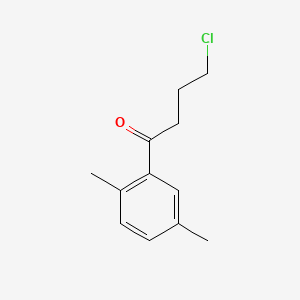
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
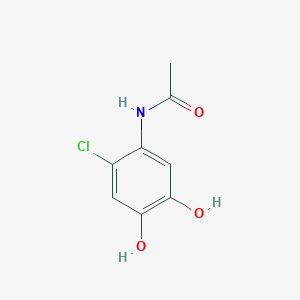



![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)

